molecular formula C7H6F3NO2S B1333700 3-(Trifluoromethylsulfonyl)aniline CAS No. 426-59-5

3-(Trifluoromethylsulfonyl)aniline

Cat. No.: B1333700
CAS No.: 426-59-5
M. Wt: 225.19 g/mol
InChI Key: LZYNHEOVZMLXIO-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulfonyl)aniline: is an organic compound with the molecular formula C7H6F3NO2S . It is an aniline derivative where the aniline ring is substituted with a trifluoromethylsulfonyl group at the third position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylsulfonyl)aniline typically involves the introduction of the trifluoromethylsulfonyl group to an aniline derivative. One common method is the reaction of aniline with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and purity of the final product. The use of continuous flow reactors and real-time monitoring of the reaction can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to other functional groups.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, where the trifluoromethylsulfonyl group influences the reactivity of the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

Chemistry: 3-(Trifluoromethylsulfonyl)aniline is used as a building block in organic synthesis. It is valuable in the preparation of various pharmaceuticals and agrochemicals due to its ability to introduce the trifluoromethylsulfonyl group, which can enhance the biological activity and stability of the compounds.

Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs with improved pharmacokinetic properties. The trifluoromethylsulfonyl group can increase the lipophilicity and metabolic stability of drug candidates, making them more effective.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylsulfonyl)aniline involves its interaction with various molecular targets. The trifluoromethylsulfonyl group can form strong interactions with biological molecules, influencing their activity. In drug development, this compound can modulate the activity of enzymes, receptors, and other proteins, leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-(Trifluoromethylsulfonyl)aniline
  • 3,5-Bis(trifluoromethyl)aniline
  • 4-(Methylthio)aniline

Comparison: 3-(Trifluoromethylsulfonyl)aniline is unique due to the position of the trifluoromethylsulfonyl group on the aniline ring. This positional difference can significantly influence the compound’s reactivity and properties. For example, 4-(Trifluoromethylsulfonyl)aniline has the trifluoromethylsulfonyl group at the fourth position, which can lead to different chemical behavior and applications.

Properties

IUPAC Name

3-(trifluoromethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-2-5(11)4-6/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYNHEOVZMLXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371035
Record name 3-Aminophenyl trifluoromethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426-59-5
Record name 3-[(Trifluoromethyl)sulfonyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminophenyl trifluoromethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((Trifluoromethyl)sulfonyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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